molecular formula C26H22N2OS2 B2976066 2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-77-7

2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2976066
CAS RN: 686771-77-7
M. Wt: 442.6
InChI Key: DJPYHXHMHXLBBT-UHFFFAOYSA-N
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Description

2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It is a member of the thienopyrimidine family of compounds, which have been found to have a variety of biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The exact mechanism of action of 2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one can have a variety of biochemical and physiological effects. For example, it has been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for use in experiments.

Future Directions

There are many potential future directions for research involving 2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. One area of interest is its potential use as a therapeutic agent for various inflammatory and autoimmune diseases. Another area of interest is its potential use as an antitumor agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations in its use.

Synthesis Methods

The synthesis of 2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one involves the reaction of 4-methylbenzaldehyde with 2-mercaptobenzhydryl chloride in the presence of a base, followed by cyclization with a thioamide derivative. The resulting compound is then further reacted with an aldehyde to form the final product.

Scientific Research Applications

Studies have shown that 2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has potential therapeutic applications in a variety of areas. For example, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2OS2/c1-18-12-14-21(15-13-18)28-25(29)24-22(16-17-30-24)27-26(28)31-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPYHXHMHXLBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzhydrylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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